5-Aminobicyclo[2.2.2]octan-2-OL hcl
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
5-aminobicyclo[2.2.2]octan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-7-3-6-2-1-5(7)4-8(6)10;/h5-8,10H,1-4,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDDUUSNIKQLFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1CC2N)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Stereochemical Characterization of 5 Aminobicyclo 2.2.2 Octan 2 Ol Hydrochloride
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structural details of 5-Aminobicyclo[2.2.2]octan-2-OL hydrochloride. Both ¹H and ¹³C NMR are instrumental in assigning the configuration and conformation of the molecule. researchgate.netnih.gov
In a study by Palkó et al. (2011), the structures and stereochemistry of related bicyclo[2.2.2]octane derivatives were determined using IR and NMR spectroscopy. researchgate.net For a similar compound, all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol, detailed ¹H NMR data was provided, which can serve as a reference for interpreting the spectra of 5-Aminobicyclo[2.2.2]octan-2-OL hydrochloride. researchgate.netsemanticscholar.org The chemical shifts and coupling constants of the bridgehead protons and the protons on the carbon atoms bearing the amino and hydroxyl groups are particularly diagnostic for determining the relative stereochemistry (endo/exo) of the substituents. researchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, can further confirm the spatial relationships between protons. nih.gov
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to their local electronic environment and stereochemistry. For instance, the downfield shift of carbon atoms adjacent to electron-withdrawing groups like the amino and hydroxyl functions helps in their assignment. semanticscholar.org
Table 1: Representative ¹H NMR Data for a Related Bicyclo[2.2.2]octane Derivative researchgate.net
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1 | ~2.65 | br s |
| H-2 | ~2.33 | m |
| H-3 | ~3.38 | m |
| H-4 | ~2.96 | br s |
| H-5 | ~6.08 | 1/2 signal |
| H-6 | ~6.33 | 1/2 signal |
| NH₃⁺ | ~8.7 | br |
Note: Data is for a related compound and serves as an example. Actual values for 5-Aminobicyclo[2.2.2]octan-2-OL hydrochloride may differ.
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 5-Aminobicyclo[2.2.2]octan-2-OL hydrochloride. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds. researchgate.netnih.gov
The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹. The amino group (-NH₂) as a hydrochloride salt (NH₃⁺) will exhibit characteristic N-H stretching vibrations, often appearing as a broad band overlapping with the O-H stretch, and N-H bending vibrations around 1500-1600 cm⁻¹. The C-N and C-O stretching vibrations will appear in the fingerprint region (1000-1300 cm⁻¹). The bicyclic alkane framework will show characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is employed to determine the molecular mass of 5-Aminobicyclo[2.2.2]octan-2-OL hydrochloride and to study its fragmentation pattern, which can provide further structural information. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition. nih.gov
The fragmentation pattern observed in the mass spectrum is characteristic of the bicyclic structure. Cleavage of the substituent groups (amino and hydroxyl) and fragmentation of the bicyclo[2.2.2]octane ring system can be observed. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography for Solid-State Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule in the solid state. This technique provides a precise three-dimensional map of the atomic positions within the crystal lattice. researchgate.net For a related bicyclo[2.2.2]octane derivative, X-ray crystallography was used to confirm the absolute configuration. google.com
A patent for a polymorphic form of a related compound describes the use of powder X-ray diffraction (PXRD) to characterize the crystalline salt, with specific peaks at 2-theta values of 10.5 ± 0.2, 5.2 ± 0.2, 7.4 ± 0.2, and 18.9 ± 0.2 degrees. google.com While this data is not for the exact compound , it illustrates the utility of X-ray diffraction in characterizing crystalline forms.
Chromatographic Techniques for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of 5-Aminobicyclo[2.2.2]octan-2-OL hydrochloride and for separating its potential stereoisomers. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. researchgate.net
For the separation of enantiomers of related bicyclo[2.2.2]octane-based amino acids, chiral stationary phases (CSPs) containing macrocyclic glycopeptide antibiotic selectors have been successfully employed. researchgate.net Different HPLC modes, such as reversed-phase, polar organic, and polar ionic, can be utilized to achieve baseline separation of the enantiomers. researchgate.net Gas chromatography (GC) can also be used, particularly for the analysis of more volatile derivatives of the compound. rsc.org The purity of the compound is typically reported as a percentage, with values often exceeding 95%. sigmaaldrich.com
Structure Activity Relationship Sar and Structural Mimicry Studies of Bicyclo 2.2.2 Octane Aminoalcohol Derivatives
Conformational Rigidity of the Bicyclo[2.2.2]octane Core and its Influence on Molecular Recognition
The bicyclo[2.2.2]octane (BCO) skeleton is a highly symmetrical and rigid, three-dimensional framework. ontosight.ai This inherent rigidity is a key attribute in the design of biologically active molecules as it reduces the entropic penalty upon binding to a biological target. Unlike flexible aliphatic chains that can adopt numerous conformations, the BCO core pre-organizes the appended functional groups in a well-defined spatial arrangement. This conformational restriction is crucial for effective molecular recognition, as it ensures that the key interacting moieties are presented to the receptor in an optimal orientation for binding. psu.edu
The defined structure of the BCO core allows for the precise positioning of substituents, such as amino and hydroxyl groups. This is particularly important in designing molecules that mimic the bioactive conformation of more flexible endogenous ligands or known drugs. researchgate.netibmmpeptide.com For instance, the fixed distances and angles between substituents on the BCO scaffold can be tailored to match the pharmacophoric requirements of a specific binding site. This principle has been exploited in the design of various therapeutic agents, where the BCO core serves as a rigid template to hold pharmacophoric elements in a desired three-dimensional geometry. ibmmpeptide.com The constrained nature of the bicyclo[2.2.2]octane system in amino acids, for example, leads to "fixed" bond lengths and torsional angles, which can result in higher efficiency, stability, and receptor selectivity compared to their more flexible natural counterparts. qub.ac.uk
Bioisosteric Potential of Bicyclo[2.2.2]octane Systems as Phenyl Ring Replacements
The para-substituted phenyl ring is a ubiquitous motif in a vast number of bioactive compounds. nih.gov However, a high count of aromatic rings in a drug candidate can lead to undesirable physicochemical properties, such as poor aqueous solubility, high lipophilicity, and increased metabolic susceptibility. pharmablock.com Consequently, the replacement of phenyl rings with non-aromatic bioisosteres that maintain or improve biological activity while enhancing physicochemical properties is a key strategy in drug discovery.
The bicyclo[2.2.2]octane (BCO) system has been identified as a prominent three-dimensional bioisostere for the two-dimensional para-phenyl group. pharmablock.com This is due to the remarkable geometric similarity between the two scaffolds. The distance between the 1 and 4 positions of the BCO core is approximately 2.60 Å, which closely mimics the distance between the para-positions of a phenyl ring (approximately 2.82 Å). pharmablock.com This geometric congruence allows the BCO unit to effectively replace a phenyl ring, positioning key substituents in a spatially analogous manner to interact with a biological target.
The use of a saturated BCO core instead of a flat aromatic ring offers several advantages, a concept often referred to as "escaping from flatland." pharmablock.com Increasing the fraction of sp³-hybridized carbon atoms (Fsp³) by replacing an aromatic ring with a BCO moiety can lead to:
Improved Solubility: The disruption of planarity and aromaticity can reduce crystalline lattice energy, often leading to improved aqueous solubility. pharmablock.com
Enhanced Metabolic Stability: Aliphatic scaffolds like BCO can be less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings. nih.gov
A compelling example of this bioisosteric replacement is seen in studies where the phenyl ring in the anticancer drug Imatinib was replaced with a 2-oxabicyclo[2.2.2]octane core, a close analogue of the BCO system. exlibrisgroup.comnih.govdntb.gov.uaresearchgate.net This substitution resulted in a significant improvement in aqueous solubility and metabolic stability while reducing lipophilicity. nih.govresearchgate.net
| Parameter | para-Phenyl Group | Bicyclo[2.2.2]octane (BCO) | 2-Oxabicyclo[2.2.2]octane |
|---|---|---|---|
| Dimensionality | 2D (Flat) | 3D (Saturated) | 3D (Saturated) |
| Inter-substituent Distance (approx.) | 2.82 Å | 2.60 Å | Similar to BCO |
| Fraction of sp³ Carbons (Fsp³) | 0 | 1.0 | High |
| Impact on Solubility (vs. Phenyl) | - | Generally Improved | Improved |
| Impact on Metabolic Stability (vs. Phenyl) | - | Generally Improved | Improved |
Impact of Amino and Hydroxyl Group Positioning on Biological Interactions
The specific placement of amino and hydroxyl groups on the rigid bicyclo[2.2.2]octane scaffold is a critical determinant of a molecule's biological activity. The relative stereochemistry of these functional groups dictates the vectoral presentation of hydrogen bond donors and acceptors, which in turn governs the potential for specific interactions with target proteins.
Research on various bicyclo[2.2.2]octane aminoalcohol derivatives has demonstrated that even subtle changes in the substitution pattern can lead to significant differences in biological effects. For instance, studies on antiprotozoal agents have shown that the activity of 4-aminobicyclo[2.2.2]octan-2-ol derivatives is highly dependent on the stereochemistry at the C-2 position. researchgate.net Epimerization of the alcohol from one isomer to another resulted in altered activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the sensitivity of the biological targets to the precise spatial arrangement of the hydroxyl group relative to the rest of the molecule. researchgate.net
The synthesis of stereochemically defined isomers, such as all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol, allows for a systematic investigation of these structure-activity relationships. mdpi.comresearchgate.net By preparing and testing a series of isomers, researchers can map the pharmacophore of the target receptor and understand the optimal geometry for binding. The relative orientation of the amino and hydroxyl groups can influence intramolecular hydrogen bonding, which can in turn affect the molecule's conformation and its ability to interact with a receptor.
In the context of 5-Aminobicyclo[2.2.2]octan-2-OL, the relative cis or trans relationship between the amino and hydroxyl groups, as well as their endo or exo orientation, would be expected to have a profound impact on biological activity. The following table illustrates the importance of stereochemistry in the biological activity of some exemplary bicyclo[2.2.2]octane derivatives.
| Compound Series | Stereochemical Variation | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| 4-Dialkylaminobicyclo[2.2.2]octan-2-ols | Epimerization at C-2 | Altered antiprotozoal activity, with some isomers showing increased potency. | researchgate.net |
| 3-Aminobicyclo[2.2.2]octane-2-carboxylic acid derivatives | cis vs. trans isomers | Differentiation in biological properties due to distinct spatial arrangement of functional groups. | researchgate.net |
| 4-Aminobicyclo[2.2.2]octane derivatives | Substitution at C-2 | Thiosemicarbazones at C-2 showed significant antimalarial potency. | nih.gov |
Computational and Molecular Modeling Approaches in SAR Exploration
Computational and molecular modeling techniques are indispensable tools for elucidating the structure-activity relationships of bicyclo[2.2.2]octane aminoalcohol derivatives. These methods provide insights into the three-dimensional conformations of the molecules and their interactions with biological targets at an atomic level, thereby guiding the design of more potent and selective compounds.
Molecular dynamics (MD) simulations, for example, can be used to study the conformational behavior of these rigid molecules in different environments and to model their binding to a receptor. A study on influenza polymerase PB2 inhibitors, which incorporate a bicyclo[2.2.2]octane-2-carboxylic acid fragment, utilized MD simulations to understand how these molecules fit into the cap-binding pocket of the enzyme. nih.govmdpi.com The simulations revealed that the bicyclic fragment, similar to that in 5-Aminobicyclo[2.2.2]octan-2-OL, can effectively position key functional groups to form hydrogen bonds, ionic bridges, and hydrophobic interactions within the binding site. nih.gov
Pharmacophore modeling is another powerful computational approach. By analyzing a series of active and inactive compounds, a 3D pharmacophore model can be generated that defines the essential spatial arrangement of chemical features required for biological activity. This model can then be used to virtually screen for new compounds with the desired features or to guide the optimization of existing leads.
Furthermore, quantum mechanical calculations can be employed to study the electronic properties of these molecules, such as electrostatic potential and frontier molecular orbitals, which can be crucial for their reactivity and interaction with biological targets. These computational approaches, when used in conjunction with experimental synthesis and biological testing, provide a comprehensive framework for understanding and optimizing the SAR of bicyclo[2.2.2]octane aminoalcohol derivatives.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as Chiral Building Blocks for Complex Molecular Architectures
The enantiomerically pure forms of aminobicyclo[2.2.2]octane derivatives are highly sought-after chiral building blocks for the synthesis of complex molecular architectures. dntb.gov.ualookchem.com The rigid bicyclo[2.2.2]octane framework restricts conformational flexibility, allowing for precise control over the spatial orientation of substituents. This characteristic is particularly valuable in the construction of intricate natural products and their analogs.
Researchers have developed methods for the stereoselective functionalization of related bicyclic compounds, such as endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives. dntb.gov.uasemanticscholar.orgnih.govresearchgate.net These strategies enable the introduction of various functional groups with high stereocontrol, leading to the synthesis of complex, multi-chiral molecules. For instance, all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol has been prepared through stereoselective functionalization, demonstrating the utility of this scaffold in creating complex structures. dntb.gov.uasemanticscholar.orgnih.govresearchgate.net The synthesis of such derivatives often involves intermediates like dihydro-1,3-oxazines or γ-lactones to ensure the desired stereochemistry. dntb.gov.uasemanticscholar.orgnih.govresearchgate.net
The application of these building blocks extends to the synthesis of biologically active compounds. For example, derivatives of aminobicyclo[2.2.2]octane have been investigated for their potential as antiprotozoal agents, with some showing activity against the causative agents of malaria and sleeping sickness. researchgate.netnih.gov
Role as Ligands and Auxiliaries in Asymmetric Catalysis
The chiral nature of aminobicyclo[2.2.2]octane derivatives makes them excellent candidates for use as ligands and chiral auxiliaries in asymmetric catalysis. lookchem.com Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
Derivatives such as cis-2,5-diaminobicyclo[2.2.2]octane have been used to create "salen" ligands. nih.gov These ligands, when complexed with metals like copper(I), have been shown to be effective catalysts in asymmetric reactions such as the Henry (nitroaldol) condensation. nih.gov The rigid bicyclic scaffold helps to create a well-defined chiral environment around the metal center, leading to high enantioselectivity in the catalyzed reaction.
Furthermore, the structure of these ligands can be fine-tuned to optimize their catalytic properties. For example, modifying the substituents on the salen ligand can enhance the catalytic efficiency and stereoselectivity of the metal complex. nih.gov This tunability allows for the development of catalysts tailored for specific chemical transformations. The predictable stereochemical outcomes of reactions catalyzed by these complexes make them valuable tools in asymmetric synthesis. nih.gov
Integration into Peptidomimetics and Foldamer Design
The rigid bicyclo[2.2.2]octane skeleton is a valuable scaffold for the design of peptidomimetics and foldamers. researchgate.net Peptidomimetics are molecules that mimic the structure and function of peptides, but with improved properties such as enhanced stability and oral bioavailability. Foldamers are oligomers that adopt well-defined three-dimensional structures, similar to proteins.
Bicyclic β-amino acids, including derivatives of aminobicyclo[2.2.2]octane, are of great interest in this field. researchgate.netnih.govibmmpeptide.com Their constrained conformation helps to pre-organize the peptide backbone, leading to the formation of stable secondary structures like helices and turns. researchgate.netnih.gov For instance, 1-aminobicyclo[2.2.2]octane-2-carboxylic acid (ABOC) has been incorporated into oligomers to stabilize novel helical structures. researchgate.netnih.gov
The incorporation of these rigid building blocks can influence the biological activity of peptides. By mimicking the spatial arrangement of amino acid side chains in a bioactive peptide, these peptidomimetics can interact with biological targets with high affinity and selectivity. smolecule.com The study of oligopeptide-like molecules containing these bicyclic amino acids has revealed the formation of special helical structures. researchgate.net
Precursor Applications in Polymer Chemistry
The bicyclo[2.2.2]octane framework has been explored for its potential in polymer chemistry. The rigidity of this structure can be imparted to polymers, potentially enhancing their thermal stability and mechanical properties. core.ac.uk
Derivatives of bicyclo[2.2.2]octane containing functional groups suitable for polymerization, such as hydroxyl and carboxylic acid groups, have been used as monomers. core.ac.uk For example, polyesters have been synthesized using di-functionalized bicyclo[2.2.2]octane derivatives. core.ac.uk Studies have shown that incorporating the bicyclo[2.2.2]octane ring structure into polyesters can, in some cases, have a minimal effect on the melting point of the polymer, while in others, particularly when both the diol and diacid monomers are bicyclic, a significant increase in melting point is observed. core.ac.uk
Furthermore, the thermal and oxidative stability of polymers can be significantly enhanced by the inclusion of two bicyclo[2.2.2]octane rings within the polymer repeating unit. core.ac.uk This suggests that 5-aminobicyclo[2.2.2]octan-2-ol, with its amino and hydroxyl functionalities, could serve as a precursor for the synthesis of novel polyamides or polyesters with unique properties. While direct polymerization of 5-aminobicyclo[2.2.2]octan-2-ol HCl is not extensively documented, the general use of related bicyclic compounds as monomers points to its potential in this area. lookchem.comnih.gov
Investigation of Biological Activities and Pharmacological Relevance of Bicyclo 2.2.2 Octane Aminoalcohol Derivatives in Vitro Studies
Evaluation of Antimicrobial Potency (Antibacterial and Antifungal)
The growing threat of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Bicyclo[2.2.2]octane aminoalcohol derivatives have been explored for their potential to address this challenge.
Derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO), which share the core bicyclic structure, have been synthesized and evaluated for their activity against various bacterial strains. nih.gov Studies have revealed a clear structure-activity relationship, with the length of the alkyl chain substituent on the tertiary amine sites playing a crucial role in antibacterial potency. nih.gov For instance, certain quaternary DABCO derivatives with alkyl chains of 10 to 12 carbons have demonstrated low minimum inhibitory concentrations (MIC) of 1.6 μg/ml, comparable to the antibiotic ciprofloxacin. nih.gov Time-kill assays have further shown that these compounds can rapidly eliminate bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov
While specific data on 5-Aminobicyclo[2.2.2]octan-2-OL HCl is limited, the general antibacterial potential of the bicyclo[2.2.2]octane core, particularly when functionalized with amino groups, suggests that it could serve as a valuable scaffold for the development of new antibacterial agents. nih.govnih.gov The presence of both an amino and a hydroxyl group in 5-Aminobicyclo[2.2.2]octan-2-OL could influence its solubility and interaction with bacterial cell membranes or enzymes. Further in vitro studies are warranted to determine the specific antibacterial spectrum and potency of this compound and its derivatives.
Table 1: In Vitro Antibacterial Activity of Selected Bicyclo[2.2.2]octane Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Quaternary DABCO derivative (C10 alkyl chain) | Staphylococcus aureus | 1.6 | nih.gov |
| Quaternary DABCO derivative (C12 alkyl chain) | Staphylococcus aureus | 1.6 | nih.gov |
| Quaternary DABCO derivative (C12 alkyl chain) | Pseudomonas aeruginosa | - | nih.gov |
MIC: Minimum Inhibitory Concentration. Data is for structurally related derivatives.
The antifungal potential of amino alcohol derivatives has also been a subject of investigation. nih.gov Studies on organic compounds derived from amino alcohols have shown efficacy against fungal strains responsible for conditions like onychomycosis. nih.gov The presence of an amine group and the length of an aliphatic side chain appear to be important for antifungal activity. nih.gov For example, certain amino alcohol derivatives have shown MIC values ranging from 7.8 to 312 μg/mL against various filamentous fungi and yeasts. nih.gov
Assessment of In Vitro Cytotoxicity against Cancer Cell Lines
The unique three-dimensional structure of the bicyclo[2.2.2]octane core has been utilized in the design of novel anticancer agents. The cytotoxicity of derivatives is often evaluated against a panel of human cancer cell lines to determine their potency and selectivity.
Research on adamantane (B196018) derivatives, which share a rigid cage-like structure with bicyclo[2.2.2]octanes, has shown that certain compounds exhibit significant cytotoxicity against cancer cells, with some retinoids displaying IC50 values in the sub-micromolar range. scispace.com Similarly, a bicyclo[3.2.1]octane derivative has demonstrated IC50 values between 1.1 and 4.3 μM across five different cancer cell lines. ucl.ac.uk
While comprehensive cytotoxic data for this compound is not available, studies on related bicyclic structures provide insights into its potential. For example, certain pimodivir (B611791) analogs containing a bicyclo[2.2.2]octane moiety have shown low cytotoxicity with CC50 values greater than 200 μM. mdpi.com In contrast, some aminonaphthoquinone derivatives have exhibited high cytotoxicity with IC50 values ranging from 0.49 to 3.89 µg·mL−1 against various cancer cell lines. nih.gov
Table 2: In Vitro Cytotoxicity of Selected Bicyclic Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| Bicyclo[3.2.1]octane amide derivative | 5 cancer cell lines | 1.1 - 4.3 µM | ucl.ac.uk |
| Adamantyl retinoid | Cancer cells | 0.21 ± 0.06 μM | scispace.com |
| Pimodivir analog (Comp. I) | - | >200 µM (CC50) | mdpi.com |
| Pimodivir analog (Comp. II) | - | >200 µM (CC50) | mdpi.com |
| Aminonaphthoquinone derivative | SF-295 (glioblastoma) | 0.57 µg·mL−1 | nih.gov |
| Aminonaphthoquinone derivative | MDAMB-435 (breast) | 1.18 µg·mL−1 | nih.gov |
IC50: Half-maximal inhibitory concentration; CC50: 50% cytotoxic concentration. Data is for structurally related derivatives.
Antimalarial Activity Profiling (In Vitro Assays)
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Bicyclo[2.2.2]octane aminoalcohol derivatives have shown promise in this area.
Several studies have focused on the synthesis and antiplasmodial evaluation of 4-aminobicyclo[2.2.2]octane derivatives. nih.govnih.gov These compounds have been tested in vitro against chloroquine-resistant strains of P. falciparum. For instance, a series of 4-amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones displayed attractive antimalarial potency with IC50 values ranging from 0.84 to 0.99 µM. nih.gov Furthermore, esters of 4-aminobicyclo[2.2.2]octan-2-ols, particularly those derived from piperonylic acid, homopiperonylic acid, and 2-naphthoic acid, have exhibited remarkable antiplasmodial activity. nih.gov Some bicyclooctanone oximes have even shown activity comparable to chloroquine, with IC50 values between 0.08 and 0.15 µM. nih.gov
The consistent antiplasmodial activity observed in various 4-aminobicyclo[2.2.2]octane derivatives suggests that the 5-amino-2-ol substitution pattern of the target compound could also confer significant antimalarial properties. The presence of the amino and hydroxyl groups at these positions may facilitate interactions with key parasite targets.
Table 3: In Vitro Antimalarial Activity of Selected Bicyclo[2.2.2]octane Derivatives
| Compound/Derivative | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| 4-Amino-6,7-diphenylbicyclo[2.2.2]octan-2-one thiosemicarbazones | K1 (chloroquine-resistant) | 0.84 - 0.99 | nih.gov |
| Bicyclooctanone oximes | - | 0.08 - 0.15 | nih.gov |
| 4'-Phenylthiosemicarbazones | K1 (chloroquine-resistant) | 0.23 - 0.72 | nih.gov |
| Bicyclo[2.2.2]octan-2-yl benzoate | K1 (chloroquine-resistant) | - | nih.gov |
| (7,8-Diphenyl-2-azabicyclo[3.2.2]non-5-yl)-dimethylamine | K1 (chloroquine-resistant) | 0.28 | ualberta.ca |
IC50: Half-maximal inhibitory concentration. Data is for structurally related derivatives.
Inhibition of Specific Enzyme Systems and Receptor Ligand Interactions
The rigid bicyclo[2.2.2]octane scaffold can position functional groups in a precise three-dimensional orientation, making it an attractive framework for designing enzyme inhibitors and receptor ligands.
The influenza virus polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, is essential for viral replication and transcription. mdpi.com The PB2 subunit contains a cap-binding domain that recognizes the 5' cap of host pre-mRNAs, a crucial step in the "cap-snatching" mechanism that initiates viral mRNA synthesis. mdpi.com Inhibitors targeting this domain are of significant interest as potential anti-influenza drugs.
Pimodivir (VX-787) is a known inhibitor of the influenza polymerase PB2 subunit that features a bicyclo[2.2.2]octane core. mdpi.com The bicyclo[2.2.2]octane fragment of pimodivir is a large hydrophobic group that makes considerable contact with a hydrophobic cavity within the PB2 cap-binding domain. mdpi.com Structure-activity relationship studies on pimodivir analogs have highlighted the importance of this bicyclic core for high-affinity binding. researchgate.net The carboxyl group on the bicyclo[2.2.2]octane ring of pimodivir is also crucial, forming salt bridges and hydrogen bonds with key residues in the binding pocket, such as Arg355. mdpi.comresearchgate.net
While the exact inhibitory mechanism of this compound against influenza polymerase PB2 has not been determined, its structural similarity to the core of pimodivir suggests it could potentially interact with the same binding site. The amino and hydroxyl groups would likely alter the binding mode and affinity compared to the carboxyl group of pimodivir, potentially leading to a different inhibition profile. Further molecular modeling and in vitro enzymatic assays are necessary to elucidate the specific interactions and inhibitory potential of this compound.
ALK-2 Kinase Modulation and its Role in Bone Morphogenic Protein Signaling
Activin-like kinase-2 (ALK-2), also known as Activin A receptor, type I (ACVR1), is a type I receptor for Bone Morphogenic Proteins (BMPs) and is a critical component of the BMP signaling pathway. google.com BMPs are a group of growth factors that play essential roles in embryonic development and tissue homeostasis in adults, particularly in bone and cartilage formation. mdpi.com The signaling cascade is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, such as ALK-2, which in turn phosphorylates intracellular signaling molecules called Smads (specifically Smad1, Smad5, and Smad8). These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis. mdpi.comfrontiersin.org
Dysregulation of the BMP signaling pathway, particularly through activating mutations in the ACVR1 gene encoding ALK-2, is implicated in severe genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP). In FOP, excessive BMP signaling leads to progressive heterotopic ossification, the formation of bone in soft tissues. Consequently, the inhibition of ALK-2 kinase activity has emerged as a primary therapeutic strategy for FOP and other related conditions. google.com
In this context, bicyclo[2.2.2]octane aminoalcohol derivatives have been identified as a promising class of ALK-2 inhibitors. While direct in vitro studies on "this compound" are not extensively documented in publicly available literature, research on structurally related compounds highlights the significance of the bicyclo[2.2.2]octane scaffold for ALK-2 inhibition. For instance, a patent for aminopyridine derivatives as selective ALK-2 inhibitors includes compounds featuring a 4-hydroxybicyclo[2.2.2]octan-1-yl moiety. google.com This indicates that the rigid, three-dimensional nature of the bicyclo[2.2.2]octane core, combined with the hydrogen-bonding capabilities of the amino and hydroxyl groups, likely contributes to the specific and effective binding to the ALK-2 kinase domain.
The inhibitory action of these compounds on ALK-2 would block the phosphorylation of downstream Smad proteins, thereby interrupting the signaling cascade that leads to osteogenic differentiation. In vitro studies using cell lines such as C2C12 myoblasts, which can be induced to differentiate into osteoblasts by BMPs, are common models to assess the osteoinductive potential of BMPs and the inhibitory activity of compounds targeting this pathway. nih.gov The effectiveness of bicyclo[2.2.2]octane-based ALK-2 inhibitors would be quantified in such assays by a reduction in markers of osteogenic differentiation, like alkaline phosphatase activity and osteocalcin (B1147995) production.
Table 1: Key Components of the ALK-2/BMP Signaling Pathway
| Component | Type | Function |
| BMPs (e.g., BMP-2, BMP-4) | Ligand | Extracellular growth factors that initiate the signaling cascade. mdpi.comnih.gov |
| ALK-2 (ACVR1) | Type I Receptor | Serine/threonine kinase that, upon activation, phosphorylates Smad proteins. google.com |
| BMPRII | Type II Receptor | Serine/threonine kinase that phosphorylates and activates the Type I receptor. |
| Smad1/5/8 | R-Smads | Receptor-regulated Smads that are direct substrates of ALK-2. mdpi.com |
| Smad4 | Co-Smad | Forms a complex with phosphorylated R-Smads. mdpi.com |
| Target Genes (e.g., RUNX2) | --- | Genes whose transcription is regulated by the Smad complex, leading to cellular responses. mdpi.com |
Molecular Mechanism of Action Investigations (Hypothesized and Investigated Pathways)
The precise molecular mechanism of action for "this compound" as an ALK-2 inhibitor is not yet fully elucidated in peer-reviewed literature. However, based on the mechanisms of other kinase inhibitors and the known structure of the ALK-2 ATP-binding pocket, a hypothesized mechanism can be formulated. It is likely that the aminobicyclo[2.2.2]octanol scaffold serves as a key pharmacophore that positions the functional groups for optimal interaction within the kinase domain of ALK-2.
The amino group could form crucial hydrogen bonds with residues in the hinge region of the kinase, a common interaction for many kinase inhibitors that anchors the molecule. The hydroxyl group, along with the rigid bicyclic structure, would likely orient the molecule to occupy the hydrophobic pocket and interact with other key residues, contributing to the potency and selectivity of the inhibition. This competitive inhibition at the ATP-binding site would prevent the transfer of phosphate (B84403) from ATP to the Smad substrates, effectively blocking the downstream signaling pathway.
It is noteworthy that the bicyclo[2.2.2]octane core has been incorporated into molecules with diverse biological activities, suggesting that its rigid structure can be adapted to target various protein-protein or enzyme-substrate interactions. For example, derivatives of 4-aminobicyclo[2.2.2]octan-2-ols have demonstrated antiprotozoal activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. researchgate.netnih.gov In other studies, a hybrid molecule containing a bicyclo[2.2.2]octane moiety was investigated for its cytotoxic effects and was found to act as a topoisomerase IIα inhibitor. acs.orgnih.gov This highlights the versatility of the bicyclic scaffold in molecular recognition.
The investigation into the specific mechanism of "this compound" would involve a combination of in vitro kinase assays, cellular assays to measure the inhibition of BMP-induced signaling, and structural biology studies (e.g., X-ray crystallography) to visualize the binding mode of the compound within the ALK-2 active site. Molecular dynamics simulations could also provide insights into the binding energetics and conformational changes involved in the inhibitor-kinase interaction.
Table 2: Investigated Biological Activities of Bicyclo[2.2.2]octane Derivatives
| Derivative Class | Investigated Activity | Potential Mechanism of Action |
| Aminopyridine derivatives with a 4-hydroxybicyclo[2.2.2]octan-1-yl moiety | ALK-2 Inhibition | Competitive binding at the ATP pocket of ALK-2. google.com |
| 4-Aminobicyclo[2.2.2]octan-2-ol derivatives | Antiprotozoal | Not fully elucidated, but targets pathways essential for parasite survival. researchgate.netnih.gov |
| Arimetamycin A hybrid with a bicyclo[2.2.2]octane-containing sugar moiety | Cytotoxicity (Anti-cancer) | Inhibition of human topoisomerase IIα. acs.orgnih.gov |
Future Prospects and Emerging Research Avenues for 5 Aminobicyclo 2.2.2 Octan 2 Ol Hydrochloride
Innovations in Synthetic Accessibility and Scalability
The complex, three-dimensional structure of the bicyclo[2.2.2]octane core presents a significant synthetic challenge. However, recent advancements are making these valuable scaffolds more accessible and scalable for research and development.
Innovations in synthetic methodology are crucial for unlocking the full potential of aminobicyclo[2.2.2]octanol derivatives. Researchers have developed multi-step sequences to create specific stereoisomers. For instance, the synthesis of all-endo-5-amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol has been achieved through the stereoselective functionalization of an N-protected derivative of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid. mdpi.comresearchgate.net This process involves the creation of γ-lactone intermediates, followed by reductive opening and deprotection to yield the target amino alcohol. mdpi.comresearchgate.net Such stereoselective methods are critical, as the biological activity of these compounds is often highly dependent on their specific 3D configuration. researchgate.net
Furthermore, efforts are being made to develop more efficient and scalable synthetic routes. An operationally simple and scalable synthesis of enantiomerically pure bicyclo[2.2.2]octadiene ligands has been reported, which relies on an organocatalytic one-pot Michael addition-aldol reaction. nih.gov While not directly producing the aminobicyclooctanol, these versatile starting materials can be transformed into various functionalized bicyclo[2.2.2]octane derivatives. nih.gov The development of catalytic processes, such as the titanium-catalyzed cycloaddition for creating bicyclic scaffolds, represents another frontier for improving efficiency and scalability, potentially reducing the cost and complexity of accessing these molecules. nih.gov
Advanced Computational Studies for Predictive Design
Advanced computational tools are becoming indispensable in modern drug discovery, offering a path to accelerate the design process and reduce reliance on costly and time-consuming synthesis. For complex scaffolds like 5-Aminobicyclo[2.2.2]octan-2-OL, molecular modeling provides profound insights into how these molecules interact with their biological targets at an atomic level.
Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding modes and affinities of bicyclo[2.2.2]octane-containing compounds. In the development of influenza polymerase PB2 inhibitors, docking studies showed that the bicyclo[2.2.2]octane fragment of novel compounds fit perfectly into the binding pocket, mimicking the interactions of known potent inhibitors. nih.govmdpi.com These computational models help rationalize observed biological activity and guide the design of new analogs with improved potency. For instance, docking scores (XP GScore) for newly designed compounds were found to be very close to that of the reference drug, predicting strong binding affinity which was later confirmed by biochemical assays. nih.govmdpi.com
MD simulations further enhance this understanding by revealing the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event. mdpi.com By using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, researchers can estimate the binding free energy, offering a quantitative prediction of a compound's potency. These predictive design capabilities allow for the in silico screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and biological testing, thereby streamlining the entire discovery pipeline.
Exploration of New Therapeutic Applications based on Structure-Function Relationships
The rigid bicyclo[2.2.2]octane skeleton is a versatile platform that has been incorporated into compounds targeting a range of diseases, and understanding its structure-function relationships is key to unlocking new therapeutic applications. ibmmpeptide.com
The unique three-dimensional arrangement of functional groups on the bicyclo[2.2.2]octane core is critical for its biological effects. This has been demonstrated in the development of agents against tropical diseases. Studies on 4-aminobicyclo[2.2.2]octane derivatives revealed that specific stereoisomers and substitutions are crucial for activity against Plasmodium falciparum and Trypanosoma brucei rhodesiense. nih.govresearchgate.net For example, certain ester derivatives of the bicyclooctanol showed high antitrypanosomal activity, while others, like specific nicotinates, displayed potent antiplasmodial effects, illustrating how subtle structural changes can tune the therapeutic profile. researchgate.net
This scaffold has also proven to be a cornerstone in the design of potent antiviral agents. Analogs of the influenza drug Pimodivir (B611791), which features a (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid moiety, have been synthesized and evaluated as inhibitors of the viral PB2 protein. nih.govnih.govmdpi.comnih.gov The bicyclic core serves to orient the key pharmacophoric groups in the correct geometry to bind to the cap-binding domain of the polymerase, inhibiting viral transcription. nih.gov The inherent rigidity and defined stereochemistry of the 5-Aminobicyclo[2.2.2]octan-2-OL scaffold make it an ideal starting point for designing inhibitors where precise spatial orientation is required for high-affinity binding. This principle can be extended to other target classes, including G-protein coupled receptors (GPCRs), ion channels, and other enzymes where conformational restriction is a known strategy for achieving potency and selectivity. ibmmpeptide.com
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 5-Aminobicyclo[2.2.2]octan-2-OL HCl in academic laboratories?
- Methodology : Begin with a cycloaddition reaction (e.g., Diels-Alder) to construct the bicyclo[2.2.2]octane framework. Subsequent steps include selective amination (via reductive amination using NaBH₃CN) and hydroxylation (oxidative methods or nucleophilic substitution). Optimize reaction conditions by controlling temperature (0–5°C for sensitive reductions) and using catalysts like Pd/C for hydrogenation. Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high purity .
Q. Which spectroscopic techniques are critical for structural characterization, and how should spectral data be interpreted?
- Methodology : Use ¹H/¹³C NMR in DMSO-d₆ to identify key functional groups:
- Hydroxyl proton: Broad singlet at δ 1.5–2.5 ppm.
- Bicyclic protons: Multiplet splitting (δ 1.8–3.2 ppm) due to rigid bicyclic geometry.
- FT-IR confirms O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches. HRMS (ESI+) validates molecular ion [M+H]⁺ with <2 ppm accuracy .
Q. How does the bicyclic structure influence this compound’s reactivity in medicinal chemistry applications?
- Methodology : The rigid bicyclic framework enhances binding specificity to biological targets. Use molecular docking (AutoDock Vina) to predict interactions with enzymes or receptors. Test derivatives for activity via in vitro assays (e.g., enzyme inhibition kinetics) and correlate results with computational predictions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational data on stereochemical configuration?
- Methodology :
Re-analyze X-ray crystallography data using dual refinement software (ShelXL vs. Olex2).
Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare theoretical/experimental bond angles.
Validate spatial relationships via NOESY NMR (mixing time: 800 ms). Discrepancies may indicate solvent-induced polymorphism .
Q. What advanced strategies optimize reaction yields while minimizing byproducts in multi-step syntheses?
- Methodology :
- Employ Design of Experiments (DoE) software to screen parameters (temperature, solvent, catalyst loading).
- Use in-situ FT-IR monitoring to track intermediate formation.
- Implement flow chemistry for exothermic steps (e.g., cycloadditions) to improve heat dissipation and scalability .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?
- Methodology :
Train machine learning models on existing ADMET data to predict bioavailability.
Use generative AI (e.g., MolGPT) to propose structurally novel derivatives.
Validate predictions via MD simulations (GROMACS) and in vitro Caco-2 permeability assays .
Q. What experimental designs best elucidate the mechanism of HCl salt formation in this compound?
- Methodology :
- Conduct pH-dependent solubility studies (1–14 range) with potentiometric titration.
- Analyze salt stability via TGA/DSC to identify dehydration events.
- Compare PXRD patterns of freebase vs. HCl salt to confirm crystalline phase changes .
Methodological Considerations
- Safety Protocols : Always handle in fume hoods (≥100 ft/min airflow) with nitrile gloves and goggles. Store at 2–8°C in airtight containers .
- Data Validation : Cross-reference spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to confirm assignments .
- Theoretical Frameworks : Link research to conceptual models (e.g., QSAR for drug design) to guide hypothesis generation and experimental design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
